BRD3308 Exhibits >20-Fold Selectivity for HDAC3 over HDAC1 and HDAC2
BRD3308 demonstrates significantly higher selectivity for HDAC3 compared to other class I HDACs. Its Ki for HDAC3 is 29 nM, which is over 175-fold more potent than its Ki for HDAC1 (6,300 nM) and over 170-fold more potent than its Ki for HDAC2 (5,100 nM) [1]. In functional IC50 assays, BRD3308 inhibits HDAC3 with an IC50 of 54 nM, showing 23-fold selectivity over HDAC1 (IC50 1,260 nM) and HDAC2 (IC50 1,340 nM) . This contrasts with the parent compound CI-994, a clinical pan-HDAC inhibitor which does not display this isoform selectivity.
| Evidence Dimension | HDAC Isoform Selectivity (Binding Affinity and Functional Inhibition) |
|---|---|
| Target Compound Data | HDAC3 Ki = 29 nM; IC50 = 54 nM |
| Comparator Or Baseline | HDAC1 Ki = 6,300 nM, IC50 = 1,260 nM; HDAC2 Ki = 5,100 nM, IC50 = 1,340 nM |
| Quantified Difference | >170-fold (Ki) and 23-fold (IC50) selectivity for HDAC3 over HDAC1/2 |
| Conditions | In vitro biochemical assays using recombinant human HDAC enzymes. |
Why This Matters
This level of selectivity is essential for experiments aiming to isolate the biological function of HDAC3 without confounding effects from inhibiting other class I HDACs, which BRD3308 uniquely provides among its chemical analogs.
- [1] Bertin Bioreagent. BRD3308 - Biochemicals - CAT N°: 34875. Product Datasheet. View Source
